molecular formula C17H21N3O2 B2461217 2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 2034321-53-2

2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No. B2461217
CAS RN: 2034321-53-2
M. Wt: 299.374
InChI Key: OBHUOQUHSYHVFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the phenyl group, and the formation of the tetrahydropyran ring. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the positions of the various functional groups. The exact structure would depend on the specific synthetic route used and the reaction conditions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The phenyl group might undergo electrophilic aromatic substitution reactions, while the pyrazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research involving pyrazole-acetamide derivatives, closely related to the chemical structure of interest, has led to the synthesis and characterization of novel coordination complexes. These complexes, constructed from pyrazole-acetamide, have demonstrated significant antioxidant activity. The study by Chkirate et al. (2019) investigated two such derivatives and their cobalt (II) and copper (II) coordination complexes. Their in vitro antioxidant activity was measured using various methods, revealing the potential of these compounds in antioxidant applications (Chkirate et al., 2019).

Crystal Structure and Characterization

Nayak et al. (2014) explored the synthesis, crystal structure, and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide, a compound structurally similar to the chemical of interest. This research provides insight into the molecular structure and potential applications in various fields, including materials science and molecular engineering (Nayak et al., 2014).

In Vitro Cytotoxic Activity

Compounds structurally related to 2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide have been investigated for their in vitro cytotoxic activity. Al-Sanea et al. (2020) synthesized derivatives with varying aryloxy groups attached to the pyrimidine ring. One compound showed significant growth inhibition against various cancer cell lines, highlighting the potential of these compounds in anticancer research (Al-Sanea et al., 2020).

Antimicrobial and Molecular Docking Studies

Punia et al. (2021) synthesized a series of pyrazole-imidazole-triazole hybrids and evaluated them for antimicrobial activity. One of the compounds demonstrated excellent potency against specific microbial strains, surpassing the efficacy of reference drugs. This study suggests the potential of similar compounds in developing new antimicrobial agents (Punia et al., 2021).

Potential Antipsychotic Agents

Wise et al. (1987) explored a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, sharing structural similarities with the compound of interest, for their potential as antipsychotic agents. These compounds demonstrated antipsychotic-like profiles in behavioral animal tests, presenting a new avenue for the development of antipsychotic drugs (Wise et al., 1987).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthetic routes, studying its reactivity, investigating its potential biological activity, and assessing its safety profile .

properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-17(10-14-6-2-1-3-7-14)19-15-11-18-20(12-15)13-16-8-4-5-9-22-16/h1-3,6-7,11-12,16H,4-5,8-10,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHUOQUHSYHVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

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